molecular formula C17H26FN3O3 B7172738 N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide

N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide

Cat. No.: B7172738
M. Wt: 339.4 g/mol
InChI Key: PYXLJANESDPDKS-UHFFFAOYSA-N
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Description

N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is a synthetic compound that belongs to the class of fluorophenols bearing nitrogenated heterocycle moieties.

Properties

IUPAC Name

N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3/c1-12(2)20-6-5-7-21(9-8-20)17(22)19-14-11-16(24-4)15(23-3)10-13(14)18/h10-12H,5-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXLJANESDPDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCN(CC1)C(=O)NC2=CC(=C(C=C2F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide involves its interaction with the Keap1-Nrf2 pathway. The compound binds to the Keap1 protein, leading to the dissociation of Nrf2 from Keap1-Kelch. This allows Nrf2 to translocate into the nucleus and exert its antioxidant protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-4,5-dimethoxyphenyl)-4-propan-2-yl-1,4-diazepane-1-carboxamide is unique due to its specific structure, which includes a diazepane ring and a carboxamide group. This structure contributes to its potential as a Keap1-Nrf2 protein-protein interaction inhibitor, distinguishing it from other similar compounds .

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